molecular formula C6H8O3 B3358024 5-hydroxymethyl-3-methyl-5H-furan-2-one CAS No. 77120-83-3

5-hydroxymethyl-3-methyl-5H-furan-2-one

Cat. No.: B3358024
CAS No.: 77120-83-3
M. Wt: 128.13 g/mol
InChI Key: WUNBMJOKKPTSEN-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-3-methyl-5H-furan-2-one is an organic compound that belongs to the class of furan derivatives It is a five-membered lactone with a hydroxymethyl group and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxymethyl-3-methyl-5H-furan-2-one can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another method employs α-methyl-γ-butyrolactone as the starting reagent, resulting in a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-hydroxymethylfurfural. This process uses heterogeneous metal catalysts, such as nickel or rhenium, supported on titanium dioxide, under carefully controlled pH conditions . The reaction is carried out in aqueous solutions to achieve high yields of the target compound.

Comparison with Similar Compounds

5-Hydroxymethyl-3-methyl-5H-furan-2-one can be compared with other similar compounds, such as 5-hydroxymethylfurfural and 3-methyl-2(5H)-furanone. While 5-hydroxymethylfurfural is a precursor to this compound, it lacks the methyl group that imparts unique chemical properties to the latter . 3-Methyl-2(5H)-furanone, on the other hand, is structurally similar but does not possess the hydroxymethyl group, which is crucial for certain chemical reactions and applications .

List of Similar Compounds:

Properties

IUPAC Name

2-(hydroxymethyl)-4-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-2-5(3-7)9-6(4)8/h2,5,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNBMJOKKPTSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00532053
Record name 5-(Hydroxymethyl)-3-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77120-83-3
Record name 5-(Hydroxymethyl)-3-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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